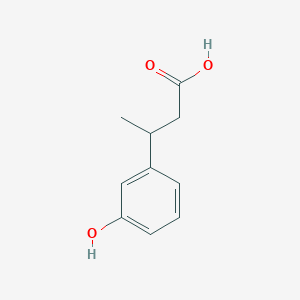

3-(3-Hydroxyphenyl)butanoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-hydroxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-4,6-7,11H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKGOQQJCBDHFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-(3-Hydroxyphenyl)butanoic Acid

Executive Summary

3-(3-Hydroxyphenyl)butanoic acid (CAS: 51038-69-8) is a functionalized phenylbutyric acid derivative serving as a critical chiral building block in organic synthesis. Unlike its lower homolog, 3-(3-hydroxyphenyl)propanoic acid (a well-characterized flavonoid metabolite), the butanoic variant is primarily utilized as a synthetic scaffold. Its structure features a stereogenic center at the C3 position and a meta-hydroxyl group, making it a versatile precursor for the synthesis of chroman-4-ones , dihydrocoumarins , and peptidomimetic agents targeting GPR receptors.

This guide details the physicochemical profile, synthetic pathways, and analytical characterization of the compound, distinguishing it from metabolic analogs to ensure precise application in research and development.

Chemical Identity & Physicochemical Profile[1][2][3][4]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 51038-69-8 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Sparingly soluble in Water |

| pKa (Predicted) | Carboxyl: ~4.76 |

| logP (Predicted) | 1.8 – 2.1 (Lipophilic) |

| Chirality | Contains one chiral center at C3 (Available as racemic or enantiopure forms) |

Structural Analysis

The molecule consists of a butyric acid backbone substituted at the

Synthetic Methodologies

To ensure high purity and stereocontrol, two primary synthetic routes are recommended. The choice depends on whether a racemic mixture or a specific enantiomer is required.

Method A: Rhodium-Catalyzed Asymmetric Conjugate Addition (Enantioselective)

For drug development applications requiring high enantiomeric excess (ee), the addition of arylboronic acids to crotonates is the gold standard.

Protocol:

-

Reagents: 3-Hydroxyphenylboronic acid, tert-butyl crotonate, [Rh(cod)Cl]₂, chiral ligand (e.g., (R)-BINAP).

-

Conditions: Dioxane/H₂O (10:1), 90°C, 12 hours.

-

Mechanism: The chiral Rh-complex facilitates the 1,4-addition of the aryl group to the

-unsaturated ester. -

Workup: Hydrolysis of the tert-butyl ester using TFA/DCM yields the free acid.

Method B: Friedel-Crafts Alkylation (Scalable/Racemic)

For bulk production of the racemate, a Lewis acid-catalyzed alkylation is cost-effective.

Protocol:

-

Substrate: Phenol (protected as anisole or free phenol if conditions allow) + Crotonic acid.

-

Catalyst: Aluminum chloride (AlCl₃) or Sulfuric acid (H₂SO₄).

-

Conditions: 0°C to RT. Note: This method may yield a mixture of ortho and para isomers; purification via recrystallization is critical.

Visualization: Synthetic Pathways

Figure 1: Synthetic workflow contrasting the formation of the core acid and its potential cyclization to a chromanone scaffold.

Analytical Characterization (Self-Validating System)

To validate the identity of synthesized this compound, compare experimental data against these predicted spectral signatures.

¹H NMR (400 MHz, DMSO-d₆) Prediction

-

δ 12.1 ppm (s, 1H): Carboxylic acid proton (-COOH ).

-

δ 9.3 ppm (s, 1H): Phenolic proton (-OH ).

-

δ 6.6 – 7.1 ppm (m, 4H): Aromatic protons (Characteristic meta-substitution pattern).

-

δ 3.1 ppm (m, 1H): Benzylic/Methine proton at C3 (-CH (Ar)-).

-

δ 2.4 – 2.6 ppm (m, 2H): Methylene protons at C2 (-CH ₂-COOH).

-

δ 1.2 ppm (d, 3H): Methyl group at C4 (-CH ₃).

Mass Spectrometry (ESI)

-

Ionization Mode: Negative Mode (ESI-) is preferred due to the carboxylic acid and phenol.

-

m/z: [M-H]⁻ = 179.1.

Applications in Drug Discovery

Chromanone Synthesis (Scaffold Generation)

The primary utility of this compound is as a precursor for 7-hydroxy-2-methylchroman-4-one .

-

Reaction: Intramolecular Friedel-Crafts acylation using Polyphosphoric Acid (PPA) or Methanesulfonic acid.

-

Significance: Chromanones are privileged structures in medicinal chemistry, serving as cores for anti-inflammatory and anticancer agents. The methyl group at C2 (derived from the butanoic chain) adds steric complexity often required for receptor selectivity.

Bioisosteric Replacement

This compound serves as a lipophilic bioisostere for:

-

3-(3-Hydroxyphenyl)propanoic acid: The methyl group increases metabolic stability by hindering

-oxidation. - -Hydroxybutyrate: The phenyl ring provides a hydrophobic anchor for exploring GPR81/GPR109A receptor antagonists.

Handling & Stability

-

Storage: Store at +2°C to +8°C. The compound is hygroscopic; keep under inert atmosphere (Argon/Nitrogen) if high purity is required for long durations.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents which may react with the phenolic hydroxyl group.

-

Safety: Classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A). Use standard PPE (gloves, goggles, fume hood).

Comparative Analysis: Metabolite vs. Synthetic

It is crucial to distinguish this compound from its naturally occurring homolog to prevent experimental error.

| Feature | 3-(3-Hydroxyphenyl)propanoic Acid | 3-(3-Hydroxyphenyl)butanoic Acid |

| Origin | Major metabolite of dietary flavonoids (e.g., Quercetin) | Synthetic intermediate; rare minor metabolite |

| Chain Length | 3 Carbons (Propionic) | 4 Carbons (Butyric) |

| Chirality | Achiral | Chiral (Stereocenter at C3) |

| Primary Use | Biomarker for polyphenol intake; Gut microbiome studies | Chiral building block for drug synthesis |

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 51038-69-8). Available at:

- Hayashi, T. et al.

-

PubChem. Compound Summary: this compound. National Library of Medicine. Available at:

-

Cayman Chemical. 3-(3-Hydroxyphenyl)propanoic Acid Product Information. (Cited for comparative metabolite data). Available at:

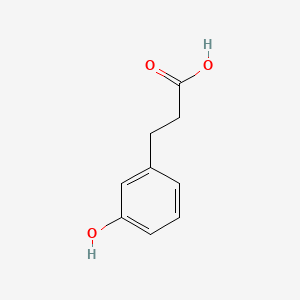

A Technical Guide to the Metabolic Role of 3-(3-Hydroxyphenyl)propanoic Acid: From Gut Microbiome to Host Physiology

Executive Summary

The intricate interplay between diet, the gut microbiome, and host health is a frontier of metabolic research. Emerging from this nexus is 3-(3-Hydroxyphenyl)propanoic Acid (3-HPPA), a phenolic acid that is not endogenously synthesized by humans but is a principal product of colonic microbial metabolism of dietary flavonoids. Once considered mere metabolic byproducts, 3-HPPA and related compounds are now recognized as potent bioactive molecules with significant influence on host physiology. Their superior bioavailability compared to their parent flavonoids makes them critical players in mediating the health benefits associated with polyphenol-rich diets. This technical guide provides an in-depth exploration of the metabolic journey of 3-HPPA, its formation, its specific biological roles in cardiovascular and metabolic health, and the mechanisms underpinning these effects. Furthermore, we present a validated analytical workflow for its quantification, offering a robust framework for researchers investigating its therapeutic and diagnostic potential.

Introduction: Defining 3-(3-Hydroxyphenyl)propanoic Acid

3-(3-Hydroxyphenyl)propanoic Acid (3-HPPA), also known by synonyms such as m-hydroxyphenylpropionic acid and dihydro-3-coumaric acid, is a monocarboxylic acid with the chemical formula C₉H₁₀O₃.[1][2] It is crucial to distinguish it from similarly named compounds like 3-hydroxybutanoic acid (a ketone body) to ensure precise scientific communication.

The primary origin of 3-HPPA in human physiology is the metabolic activity of the gut microbiota on dietary polyphenols, particularly flavan-3-ols and flavonoids like quercetin.[3][4] These parent compounds, abundant in foods such as tea, apples, berries, and cocoa, are largely unabsorbed in the upper gastrointestinal tract.[3][5] Upon reaching the colon, they are biotransformed by resident bacteria into a suite of more readily absorbed and systemically available phenolic acids, with 3-HPPA being a prominent example.[6][7] This microbial transformation is a critical checkpoint, converting poorly bioavailable dietary precursors into potent signaling molecules that can exert systemic effects.[8]

This guide will elucidate the complete metabolic pathway of 3-HPPA, detail its significant biological activities, and provide the technical methodologies required for its accurate study.

Metabolic Fate: From Dietary Flavonoids to Systemic Circulation

The journey of 3-HPPA is a two-stage process involving microbial action in the gut followed by absorption and distribution within the host.

Microbial Biotransformation in the Colon

The vast majority of dietary flavan-3-ols and other flavonoids pass through the small intestine intact. In the colon, a diverse community of anaerobic bacteria, including species from the genera Clostridium and Eubacterium, orchestrates their degradation.[6] This process involves several key enzymatic steps, including deglycosylation (for flavonoid glycosides like quercetin) and C-ring fission of the flavonoid backbone, followed by dehydroxylation.[6] For example, quercetin is first broken down, and subsequent microbial dehydroxylation can lead to the formation of 3-(3-hydroxyphenyl)propanoic acid.[6]

The causality behind this pathway is rooted in microbial energy metabolism; bacteria utilize these complex polyphenols as substrates for growth. The output for the host is a pool of small, absorbable phenolic acids that possess enhanced biological activity.[6]

Caption: 3-HPPA inhibits TNFα-induced monocyte adhesion via the NF-κB pathway.

Modulation of Metabolic Syndrome

In preclinical models of diet-induced obesity and non-alcoholic fatty liver disease (NAFLD), 3-HPPA demonstrates significant metabolic benefits.

-

Improved Lipid Profile: Administration of 3-HPPA to mice on a high-fat diet led to reduced body weight, ameliorated dyslipidemia (abnormal levels of lipids in the blood), and alleviated hepatic steatosis (fat accumulation in the liver). [9]* Gut Microbiome Regulation: Interestingly, 3-HPPA also appears to create a positive feedback loop. It can reverse the dysbiosis caused by a high-fat diet, notably increasing the diversity of the gut microbiota and tending to decrease the Firmicutes to Bacteroidetes (F/B) ratio, which is often elevated in obesity. [9] The table below summarizes key quantitative findings from a study on high-fat diet-fed mice. [9]

Parameter High-Fat Diet (HFD) Control HFD + 3-HPPA Effect Body Weight Gain (g) ~18 g ~14 g Decrease Liver Index ( g/100g ) ~5.5 ~4.5 Decrease Serum Triglycerides (mmol/L) ~1.4 ~1.0 Decrease Serum Total Cholesterol (mmol/L) ~6.0 ~5.0 Decrease | Fecal Butanoic Acid (μmol/g) | ~20 | ~35 | Increase |

Analytical Protocol: Quantification in Biological Matrices

Accurate quantification of 3-HPPA in plasma or serum is essential for pharmacokinetic studies and for establishing its role as a biomarker. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.

Causality in Method Design: The choice of a C18 column is based on its ability to retain moderately polar aromatic acids like 3-HPPA. The use of formic acid in the mobile phase is critical; it acidifies the eluent to ensure 3-HPPA is in its neutral form for better retention and, more importantly, promotes efficient protonation for positive ion mode electrospray ionization (ESI), enhancing MS sensitivity. An isotopically labeled internal standard is the cornerstone of a self-validating system, as it co-elutes with the analyte and experiences the same matrix effects and ionization suppression/enhancement, ensuring the most accurate quantification possible.

Step-by-Step LC-MS/MS Protocol

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of serum or plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 3-(3-Hydroxyphenyl)propanoic acid-d₃ at 1 µg/mL).

-

Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

Transfer to an autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 3-HPPA | 167.1 | 121.1 | 15 |

| 3-HPPA-d₃ (IS) | 170.1 | 124.1 | 15 |

digraph "Analytical Workflow for 3-HPPA" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Node Definitions Start [label="Plasma/Serum Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Spike with\nInternal Standard (IS)", fillcolor="#FBBC05", fontcolor="#202124"]; Precipitate [label="Protein Precipitation\n(Methanol + Formic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifuge [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; Evap [label="Evaporate & Reconstitute", fillcolor="#FBBC05", fontcolor="#202124"]; Inject [label="UHPLC Injection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate [label="C18 Column Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ionize [label="ESI Source\n(Ionization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detect [label="Tandem Mass Spec\n(MRM Detection)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="Quantification\n(Analyte/IS Ratio)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Spike -> Precipitate -> Centrifuge -> Evap -> Inject; Inject -> Separate -> Ionize -> Detect -> Quantify; }

Caption: A typical bioanalytical workflow for quantifying 3-HPPA via LC-MS/MS.

Therapeutic and Diagnostic Potential

The evidence presented positions 3-HPPA as a molecule of significant interest for drug development and clinical diagnostics.

-

Therapeutic Agent: Given its direct effects on blood pressure, endothelial function, and lipid metabolism, 3-HPPA or stable synthetic derivatives could be developed as therapeutics for hypertension, atherosclerosis, and metabolic syndrome. [3][4][9]Its ability to modulate the gut microbiota suggests potential applications in treating conditions linked to dysbiosis. [9]* Biomarker: The circulating concentration of 3-HPPA could serve as a robust biomarker. It reflects not only the dietary intake of beneficial polyphenols but also the functional capacity of the gut microbiome to produce it. [10]Therefore, elevated levels may indicate a healthy diet and a well-functioning gut ecosystem, while low levels could signify a lack of dietary fiber/polyphenols or a compromised microbiome.

Conclusion and Future Perspectives

3-(3-Hydroxyphenyl)propanoic acid exemplifies a paradigm shift in nutritional science, where the focus moves from parent dietary compounds to their bioactive, microbially-generated metabolites. Its well-documented roles in reducing cardiovascular risk factors and improving metabolic health underscore its importance. Future research should focus on human intervention studies to confirm the preclinical findings, elucidate its full range of molecular targets, and explore the pharmacokinetics of its own phase II metabolites. For drug development professionals, understanding the structure-activity relationships of 3-HPPA could pave the way for a new class of therapeutics derived from the intricate chemistry of the gut microbiome.

References

-

Li, X., et al. (2023). Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet. PMC. [Link]

-

Du, C., et al. (2023). Microbial phenolic metabolites 3-(3',4'-dihydroxyphenyl)propanoic acid and 3',4'-dihydroxyphenylacetic acid prevent obesity in mice fed high-fat diet. Food Science and Human Wellness, 13(1), 327-338. [Link]

-

Lu, Z., et al. (2021). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants. Environmental Science & Technology. [Link]

-

MORF. 3-(3-Hydroxyphenyl)propanoic acid. MORF. [Link]

-

Song, L., et al. (2022). 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression. Fitoterapia, 156, 105071. [Link]

-

Najmanová, I., et al. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular Nutrition & Food Research, 60(5), 981-991. [Link]

-

Request PDF. The flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rat. ResearchGate. [Link]

-

PubChem. 3-(3'-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]

-

Rupa Health. 3-(3-hydroxyphenyl)-3-hydroxypropionic Acid. Rupa Health. [Link]

-

Williamson, G., & Clifford, M. N. (2017). A review on the effects of flavan-3-ols, their metabolites, and their dietary sources on gut barrier integrity. Food & Function. [Link]

-

Reginster, J. Y., & Burlet, N. (2006). Integration of the Human Gut Microbiome and Serum Metabolome Reveals Novel Biological Factors Involved in the Regulation of Bone Mineral Density. PMC. [Link]

-

Mena, P., et al. (2019). Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. ResearchGate. [Link]

-

Kasilovich, S., et al. (2023). Influence of Microbiota-Related Metabolites Associated with Inflammation and Sepsis on the Peroxidase Activity of Cyclooxygenase in Healthy Human Monocytes and Acute Monocytic Leukemia Cells. PMC. [Link]

-

View of Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. (n.d.). [Link]

-

PubChem. 3-Hydroxybutanoic acid. National Center for Biotechnology Information. [Link]

-

Natsume, M., et al. (2015). Flavan 3-ols improve metabolic syndrome risk factors: evidence and mechanisms. PMC. [Link]

-

DergiPark. Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. DergiPark. [Link]

-

PubMed. Automated kinetic method for D-3-hydroxybutyrate in plasma or serum. National Center for Biotechnology Information. [Link]

-

Request PDF. HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: Application in the analysis of human plasma. ResearchGate. [Link]

-

Mena, P., et al. (2019). Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. PMC. [Link]

-

PubChem. (R)-3-hydroxybutyric acid. National Center for Biotechnology Information. [Link]

-

American Society for Nutrition. (2023). Are You Getting Enough Flavan-3-ols?. [Link]

Sources

- 1. 3-(3-Hydroxyphenyl)propanoic acid [morf-db.org]

- 2. 3-(3'-Hydroxyphenyl)propionic acid | C9H10O3 | CID 91 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nutrition.org [nutrition.org]

- 6. researchgate.net [researchgate.net]

- 7. Microbial Metabolites of Flavan-3-Ols and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(3-hydroxyphenyl)-3-hydroxypropionic Acid | Rupa Health [rupahealth.com]

Methodological & Application

Synthesis protocol for 3-(3-Hydroxyphenyl)butanoic Acid

Technical Application Note: Scalable Synthesis of 3-(3-Hydroxyphenyl)butanoic Acid

Executive Summary

This application note details a robust, three-step synthetic protocol for This compound , a key metabolic intermediate and structural scaffold in drug discovery. Unlike traditional Friedel-Crafts alkylation routes which suffer from poor regioselectivity (ortho/para preference), this protocol utilizes a Horner-Wadsworth-Emmons (HWE) olefination strategy starting from 3-methoxyacetophenone. This route ensures exclusive meta-substitution relative to the alkyl chain, high yields, and scalable purification.

Key Advantages of this Protocol:

-

Regiocontrol: Guarantees the 1,3-substitution pattern via the starting material.

-

Scalability: Avoids cryogenic temperatures and hazardous mercury/chromium reagents.

-

Efficiency: Features a "Global Deprotection" step that simultaneously cleaves the methyl ether and hydrolyzes the ester.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the C3-C4 bond via olefination, followed by saturation and functional group manipulation.

Figure 1: Retrosynthetic disconnection showing the linear assembly from commercially available 3-methoxyacetophenone.

Detailed Experimental Protocol

Stage 1: HWE Olefination

Objective: Synthesis of Ethyl 3-(3-methoxyphenyl)but-2-enoate. Rationale: The HWE reaction is selected over the Wittig reaction due to higher E-selectivity, easier removal of phosphate byproducts (water-soluble), and superior yields with ketone substrates.

Reagents:

-

3-Methoxyacetophenone (1.0 equiv)

-

Triethyl phosphonoacetate (1.2 equiv)

-

Sodium Hydride (60% dispersion in oil) (1.3 equiv)

-

THF (Anhydrous)[1]

Procedure:

-

Activation: In a flame-dried 3-neck flask under Nitrogen, suspend NaH (1.3 equiv) in anhydrous THF (10 mL/g substrate) at 0°C.

-

Ylide Formation: Add Triethyl phosphonoacetate (1.2 equiv) dropwise over 20 minutes. The solution will turn clear/yellowish as hydrogen gas evolves. Stir for 30 min at 0°C.

-

Addition: Add 3-Methoxyacetophenone (1.0 equiv) dropwise.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Cool to 0°C. Quench carefully with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1][2][3]

-

Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexane) to yield the unsaturated ester as a colorless oil.

-

Target Yield: 85-92%

-

Stage 2: Catalytic Hydrogenation

Objective: Reduction to Ethyl 3-(3-methoxyphenyl)butanoate. Rationale: Pd/C catalyzed hydrogenation is quantitative and clean. The meta-methoxy group is stable under these standard neutral conditions.

Reagents:

-

Stage 1 Product (1.0 equiv)

-

Pd/C (10% wt loading) (5-10 wt% of substrate)

-

Ethanol (Reagent grade)

-

Hydrogen Gas (Balloon pressure or 1-3 atm)

Procedure:

-

Setup: Dissolve the unsaturated ester in Ethanol (20 mL/g).

-

Catalyst Addition: Under an Argon blanket, carefully add Pd/C. Caution: Pd/C is pyrophoric when dry.

-

Hydrogenation: Purge the vessel with H₂ (3 cycles). Stir vigorously under H₂ atmosphere (balloon is sufficient) for 12 hours at RT.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.

-

Isolation: Concentrate the filtrate in vacuo. The product is usually pure enough for the next step.

Stage 3: Global Deprotection (Demethylation & Hydrolysis)

Objective: Conversion to this compound. Rationale: Using 48% HBr performs two functions simultaneously: it hydrolyzes the ethyl ester to the carboxylic acid and cleaves the methyl ether to the phenol. This "one-pot" finish is highly efficient for metabolic standards.

Reagents:

-

Stage 2 Product (1.0 equiv)

-

Hydrobromic Acid (48% aq.) (10-15 mL/g substrate)

-

Acetic Acid (Glacial) (Optional co-solvent for solubility)

Procedure:

-

Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in 48% HBr. (Add Acetic Acid 1:1 if solubility is poor).

-

Reflux: Heat to reflux (approx. 110-120°C) for 6–12 hours.

-

Checkpoint: Monitor by HPLC or TLC. The intermediate acid (methoxy-acid) may form first, followed by the target phenol-acid.

-

-

Workup: Cool to RT. Dilute with ice water (5x volume).

-

Extraction: Extract with Ethyl Acetate (3x).

-

Note: The product is an acid/phenol; ensure the aqueous layer is acidic (pH < 2) during extraction.

-

-

Purification: The crude product often solidifies. Recrystallize from Toluene/Hexane or Water/Ethanol mixture.

-

Target Yield: 75-85%

-

Quantitative Data Summary

| Parameter | Stage 1 (HWE) | Stage 2 (Hydrogenation) | Stage 3 (Deprotection) |

| Reagent | NaH, (EtO)₂P(O)CH₂COOEt | H₂, Pd/C | 48% HBr |

| Solvent | THF | Ethanol | Water/Acetic Acid |

| Temp/Time | Reflux, 6h | RT, 12h | 115°C, 8h |

| Typical Yield | 88% | 96% | 80% |

| Purification | Column Chromatography | Filtration (Celite) | Recrystallization |

| Key Byproduct | Phosphate salt (Water sol.) | None | MeBr (Gas), EtOH |

Quality Control & Validation

Self-Validating Checkpoints:

-

Stage 1 NMR: Disappearance of ketone methyl singlet (~2.6 ppm). Appearance of olefinic proton (~6.1 ppm) and ethyl ester signals.

-

Stage 3 NMR: Disappearance of methoxy singlet (~3.8 ppm). Shift of aromatic protons due to change from -OMe to -OH.

-

HPLC Purity: >98% (254 nm).

Expected 1H NMR (DMSO-d6) for Target:

-

δ 12.0 (br s, 1H): Carboxylic Acid -OH

-

δ 9.3 (s, 1H): Phenolic -OH

-

δ 7.0 - 6.6 (m, 4H): Aromatic protons (meta-sub pattern)

-

δ 3.1 (m, 1H): Benzylic CH (chiral center)

-

δ 2.4 (d, 2H): Alpha-CH2 (adjacent to COOH)

-

δ 1.2 (d, 3H): Methyl group

Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Safety & Handling

-

Sodium Hydride (NaH): Reacts violently with water/moisture releasing hydrogen. Use only under inert atmosphere.

-

Hydrobromic Acid (HBr): Highly corrosive and toxic fumes. Perform all operations in a well-ventilated fume hood.

-

Palladium on Carbon (Pd/C): Pyrophoric. Keep wet with solvent; never add dry catalyst to a solvent containing hydrogen.

References

-

BenchChem. A Comparative Guide to the Synthesis of Ethyl 3-methyl-2-phenylbut-2-enoate. (Accessed 2025).[3][6][7] Comparison of HWE and Reformatsky yields for acetophenone derivatives.

-

Organic Syntheses. Triethyl Phosphonoacetate and HWE Reaction Protocols. Org.[1][3][7][8][9][10][11] Synth. 1973, 53, 177. Standard protocols for phosphonate carbanion chemistry.

-

MDMA.ch (Archive). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. (Industrial reference for demethylation of phenyl-butanoic acids).

-

Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction Mechanism and Variations. Detailed mechanistic insight for E-selectivity.

-

ResearchGate. Efficient demethylation of aromatic methyl ethers with HCl/HBr. Discussion on acid-mediated ether cleavage.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethyl (E)-3-hydroxy-2-[(4-methoxystyryl)carbamoyl]but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN106397481A - Synthesis method of triethyl phosphonoacetate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. orgsyn.org [orgsyn.org]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. lirias.kuleuven.be [lirias.kuleuven.be]

Application Notes and Protocols for the Purification of 3-(3-Hydroxyphenyl)butanoic Acid

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This comprehensive guide details robust methodologies for the purification of 3-(3-Hydroxyphenyl)butanoic acid, a compound of significant interest in metabolic and pharmaceutical research. Recognizing the critical need for high-purity material in these applications, we present a selection of field-proven protocols, including recrystallization, column chromatography, and liquid-liquid extraction. Each method is accompanied by a detailed explanation of the underlying scientific principles, step-by-step instructions, and expert insights to empower researchers, scientists, and drug development professionals to achieve their desired purity targets.

Introduction: The Importance of Purity

This compound and its structural isomers are phenolic molecules that can be generated by gut microbiota and have been implicated in various biological processes.[1][2][3] As with any bioactive compound, the integrity of experimental data and the safety of potential therapeutic applications are directly dependent on the purity of the starting material. Impurities can introduce confounding variables in biological assays and may possess their own pharmacological or toxicological profiles. Therefore, effective purification is a cornerstone of reliable research and development. This guide provides the technical foundation and practical protocols to purify this compound from common synthetic or biological matrices.

Physicochemical Properties for Purification Strategy Design

A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. These parameters dictate the choice of solvents, pH adjustments, and chromatographic conditions.

| Property | Value | Significance for Purification |

| Molecular Formula | C₁₀H₁₂O₃ | Provides the basis for molecular weight calculation. |

| Molecular Weight | 180.20 g/mol | Essential for calculating molar concentrations and reaction stoichiometry. |

| pKa | ~4.5 (Estimated for carboxylic acid) | Critical for developing pH-based liquid-liquid extraction protocols. The molecule's charge state can be manipulated to control its solubility in aqueous vs. organic phases. |

| Appearance | White to off-white solid | Visual indicator of purity. |

| Solubility | DMSO, Ethanol, Methanol | Information on solubility is key for choosing appropriate solvents for recrystallization and chromatography.[4][5] |

Purification Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and its impurities in a given solvent system at different temperatures. The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a lower temperature.

3.1. The Principle of Recrystallization

The process involves dissolving the impure solid in a hot solvent to create a saturated solution. As this solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice. The slow formation of this lattice tends to exclude impurity molecules, which remain dissolved in the cooler solvent (the mother liquor).

3.2. Step-by-Step Protocol for Recrystallization

-

Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, ethyl acetate, toluene, or mixtures thereof) to find a suitable system where the compound is highly soluble when hot and poorly soluble when cold.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower, more effective crystal growth, insulate the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

-

Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a crystalline solid.

3.3. Workflow for Recrystallization

Caption: Workflow of the recrystallization process.

Purification Method 2: Column Chromatography

Chromatography is a fundamental separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[6] For this compound, both normal-phase and reverse-phase chromatography are effective.

4.1. Principles of Chromatographic Separation

-

Normal-Phase Chromatography: Uses a polar stationary phase (e.g., silica gel) and a non-polar to moderately polar mobile phase (e.g., hexane/ethyl acetate mixture). Polar compounds like our target molecule will interact more strongly with the stationary phase and thus elute later than non-polar impurities.

-

Reverse-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). In this mode, the polar target molecule will have less interaction with the stationary phase and elute earlier than more non-polar impurities. RPC is particularly powerful for separating structural isomers.[1][2]

4.2. Protocol for Flash Column Chromatography (Normal-Phase)

-

Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, loaded silica to the top of the column bed.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

4.3. Protocol for Preparative High-Performance Liquid Chromatography (Reverse-Phase)

For achieving the highest purity, preparative HPLC is the method of choice.

-

System Preparation: Use a C18 reverse-phase column. Equilibrate the column with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid or trifluoroacetic acid to suppress ionization of the carboxylic acid).

-

Sample Preparation: Dissolve the partially purified or crude material in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Injection and Elution: Inject the sample onto the column. Run a gradient from a high aqueous content to a high organic content (e.g., 5% to 95% acetonitrile over 30 minutes).

-

Fraction Collection: Use a UV detector (monitoring at ~276 nm) to trigger a fraction collector, isolating the peak corresponding to this compound.[4]

-

Product Recovery: Combine the pure fractions. The bulk of the organic solvent can be removed by rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the final product.

4.4. Comparison of Chromatographic Methods

| Parameter | Flash Chromatography | Preparative HPLC |

| Stationary Phase | Silica Gel | C18-bonded Silica |

| Mobile Phase | Non-polar (e.g., Hexane/EtOAc) | Polar (e.g., Water/ACN) |

| Resolution | Moderate | High |

| Sample Load | Grams | Milligrams to Grams |

| Purity Achievable | >95% | >99% |

| Primary Use | Bulk purification | High-purity polishing |

4.5. Workflow for Chromatographic Purification

Caption: General workflow for column chromatography.

Purification Method 3: Liquid-Liquid Extraction

This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. By adjusting the pH of the aqueous phase, the ionization state, and therefore the solubility, of this compound can be controlled.

5.1. Principle of pH-Based Extraction

-

In Acidic Conditions (e.g., pH < 3): The carboxylic acid group of the target molecule will be protonated (-COOH). In this neutral form, the molecule is more soluble in organic solvents (like ethyl acetate or dichloromethane) than in water.

-

In Basic Conditions (e.g., pH > 6): The carboxylic acid group will be deprotonated to form a carboxylate salt (-COO⁻). This ionic form is highly soluble in the aqueous phase and poorly soluble in most organic solvents.

This pH-dependent solubility allows for the separation from neutral or basic impurities.

5.2. Step-by-Step Protocol for Extraction

-

Initial Dissolution: Dissolve the crude mixture in a suitable organic solvent such as ethyl acetate.

-

Wash with Acid (Optional): To remove basic impurities, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The basic impurities will become protonated and move to the aqueous phase, which is then discarded.

-

Extraction of Target Compound: Add a basic aqueous solution (e.g., saturated sodium bicarbonate) to the organic layer.[7] The this compound will be deprotonated and extracted into the aqueous phase. Separate the layers and save the aqueous layer. Repeat this extraction step to ensure complete recovery.

-

Removal of Neutral Impurities: The remaining organic layer, now containing primarily neutral impurities, can be discarded.

-

Recovery of Target Compound: Cool the combined basic aqueous extracts in an ice bath. Carefully acidify the solution with a strong acid (e.g., concentrated HCl) until the pH is ~2. The this compound will precipitate out as it becomes protonated and insoluble in the acidic water.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water and dry under vacuum.

5.3. Workflow for Liquid-Liquid Extraction

Caption: Workflow for purification via liquid-liquid extraction.

Assessment of Purity

After any purification procedure, it is essential to verify the purity of the obtained this compound. Standard analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): An analytical C18 column can be used to obtain a chromatogram. A single sharp peak indicates high purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the compound by its mass-to-charge ratio and provides purity information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure and reveal the presence of any remaining impurities.

Conclusion

The selection of a purification method for this compound depends on the nature of the impurities, the required scale, and the desired final purity. For removing bulk, dissimilar impurities, liquid-liquid extraction and recrystallization are efficient first steps. For achieving the highest levels of purity (>99%) and for separating closely related isomers, reverse-phase preparative HPLC is the most authoritative and effective technique. By understanding the principles behind each method and carefully executing these protocols, researchers can confidently obtain high-purity material essential for advancing scientific discovery.

References

-

Separating and identifying multiple structural isomers of 3-hydroxy-3-(3′-hydroxyphenyl)propanoic acid (3,3′-HPHPA). [Link]

-

Separating and identifying multiple structural isomers of 3-hydroxy-3-(3′-hydroxyphenyl)propanoic acid (3,3′-HPHPA). [Link]

-

Butanoic acid, 3-hydroxy-, methyl ester, (R) - Organic Syntheses Procedure. [Link]

-

Separating and identifying multiple structural isomers of 3-hydroxy-3-(3′-hydroxyphenyl)propanoic acid (3,3′-HPHPA) - Figshare. [Link]

- WO2012140276A2 - Process for the preparation of 3-hydroxy-3-methylbutyric acid or its calcium salts - Google P

-

Separation methods: Chromatography. [Link]

-

Butanoic acid, 3-hydroxy-, ethyl ester (CAS 5405-41-4) - Chemical & Physical Properties by Cheméo. [Link]

-

Guide for crystallization. [Link]

- CN107162893A - (R)

-

DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER - ETH Zürich. [Link]

-

Separation techniques: Chromatography - PMC. [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Detection of 3-(3-Hydroxyphenyl)butanoic Acid

This Application Note provides a comprehensive protocol for the detection and quantification of 3-(3-Hydroxyphenyl)butanoic Acid (CAS: 51038-69-8), a specific phenolic metabolite. While often overshadowed by its homolog 3-(3-hydroxyphenyl)propanoic acid (3-HPP), this butanoic acid derivative requires distinct chromatographic separation and mass spectrometric tuning due to its increased lipophilicity and chiral center.

The following guide synthesizes analytical best practices for phenolic acid analysis, adapted specifically for the physicochemical properties of this target.

Introduction & Biological Context

This compound is a beta-substituted phenolic acid. It is structurally characterized by a butyric acid backbone with a phenolic moiety at the C3 position.[1] In biological systems, it typically arises as a microbial metabolite of specific dietary polyphenols (e.g., proanthocyanidins or stilbenes) or as a catabolic product of xenobiotics.

Accurate detection is critical for:

-

Microbiome Studies: Mapping gut flora metabolic capacity.

-

Pharmacokinetics: Tracking metabolism of phenyl-butyric acid derivative drugs.

-

Biomarker Discovery: Differentiating between propanoic and butanoic acid metabolic pathways.

Key Analytical Challenges

-

Isomeric Interference: Must be chromatographically resolved from 4-(3-hydroxyphenyl)butanoic acid and 3-(4-hydroxyphenyl)butanoic acid.

-

Ionization: The molecule possesses two acidic sites (phenolic -OH and carboxylic -COOH), making pH control in the mobile phase critical.

-

Matrix Effects: High susceptibility to ion suppression in urine and plasma matrices.

Experimental Workflow

The following diagram outlines the optimized sample preparation and detection logic.

Caption: Optimized workflow for the extraction and quantification of this compound from biological matrices.

Sample Preparation Protocol

Principle: Acidification ensures the carboxylic acid is protonated (

Reagents

-

Extraction Solvent: Ethyl Acetate (LC-MS Grade).

-

Acidification Buffer: 1M HCl or 5% Formic Acid.

-

Internal Standard (IS): 3-(3-Hydroxyphenyl)propanoic acid-d2 (or similar deuterated phenolic acid).

-

Enzyme (Optional):

-Glucuronidase/Arylsulfatase (from Helix pomatia) for total metabolite quantification.

Step-by-Step Procedure (Plasma/Urine)

-

Aliquot: Transfer 100

L of sample into a 1.5 mL Eppendorf tube. -

IS Addition: Add 10

L of Internal Standard solution (1 -

Hydrolysis (Conditional):

-

For Free Acid: Skip to step 4.

-

For Total (Conjugated): Add 50

L

-

-

Acidification: Add 20

L of 1M HCl to adjust pH to ~2.0. -

Extraction:

-

Add 500

L Ethyl Acetate. -

Vortex vigorously for 5 minutes.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

-

Transfer: Transfer 400

L of the upper organic supernatant to a fresh glass vial or plate. -

Dry Down: Evaporate to dryness under nitrogen stream at 35°C.

-

Reconstitution: Dissolve residue in 100

L of Mobile Phase A/B (90:10). Vortex and centrifuge.

Analytical Conditions (LC-MS/MS)

Scientific Rationale:

-

ESI Negative Mode: Chosen because the phenolic proton and carboxylic acid proton are easily abstracted, yielding a stable [M-H]⁻ ion (m/z 179.1).

-

Column Choice: A High Strength Silica (HSS) T3 column is selected for its superior retention of polar organic acids compared to standard C18.

Chromatographic Parameters

| Parameter | Setting |

| System | UHPLC (e.g., Waters Acquity or Agilent 1290) |

| Column | Waters HSS T3 C18 (2.1 x 100 mm, 1.8 |

| Column Temp | 40°C |

| Flow Rate | 0.35 mL/min |

| Injection Vol | 5 |

| Mobile Phase A | Water + 0.05% Acetic Acid (Avoid Formic if sensitivity is low) |

| Mobile Phase B | Acetonitrile (100%) |

Gradient Table:

| Time (min) | % B | Description |

|---|---|---|

| 0.0 | 5 | Initial equilibration |

| 1.0 | 5 | Load/Desalt |

| 6.0 | 45 | Linear gradient elution |

| 6.5 | 95 | Wash |

| 8.0 | 95 | Hold Wash |

| 8.1 | 5 | Re-equilibration |

| 10.0 | 5 | End |

Mass Spectrometry Parameters (ESI-)

-

Source: Electrospray Ionization (Negative Mode)

-

Capillary Voltage: -2.5 kV

-

Desolvation Temp: 500°C

-

Cone Gas: 150 L/Hr

-

Desolvation Gas: 1000 L/Hr

MRM Transitions: The precursor ion is the deprotonated molecule [M-H]⁻ at m/z 179.1 .

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Mechanism |

| 3-(3-HPBA) | 179.1 | 135.1 | 30 | 15 | Loss of CO₂ (Decarboxylation) |

| Qualifier | 179.1 | 119.1 | 30 | 22 | Cleavage of alkyl chain |

| Qualifier | 179.1 | 107.0 | 30 | 25 | Phenolic ring fragment |

| IS (d2-HPP) | 167.1 | 123.1 | 30 | 15 | Loss of CO₂ (d2-analog) |

Method Validation & Quality Control

To ensure data trustworthiness, the following validation steps are mandatory (based on FDA Bioanalytical Method Validation Guidelines).

Linearity & Range

-

Calibration Curve: 0.5 ng/mL to 1000 ng/mL.

-

Weighting:

linear regression. -

Acceptance:

.

Specificity (Isomer Separation)

You must verify separation from structural isomers.

-

This compound (Target): Retention ~4.2 min.

-

4-(3-Hydroxyphenyl)butanoic acid: Retention ~4.5 min (elutes later due to less steric hindrance/higher linearity).

-

3-(4-Hydroxyphenyl)butanoic acid: Retention ~4.0 min (para-substitution often alters polarity).

Matrix Effect & Recovery

-

Matrix Factor (MF): Compare peak area in extracted matrix vs. neat solution. Acceptable range: 0.85 – 1.15.

-

Recovery (RE): Compare extracted matrix vs. post-extraction spiked matrix. Target > 80% with Ethyl Acetate extraction.

Critical Notes on Nomenclature

Researchers often confuse this analyte with its homologs. Ensure you are working with CAS 51038-69-8 .

-

3-HPP: 3-(3-Hydroxyphenyl)propanoic acid (C9, MW 166).[2]

-

3-HPBA: 3-(3-Hydroxyphenyl)butanoic acid (C10, MW 180).[1]

-

HPHPA: 3-hydroxy-3-(3-hydroxyphenyl)propanoic acid (C9, MW 182, contains an extra -OH group).

References

-

Sigma-Aldrich. "this compound Product Specification (CAS 51038-69-8)." Merck KGaA. Link

-

Han, J., et al. (2015).[3] "3-Nitrophenylhydrazine derivatization for the sensitive detection of short-chain fatty acids and their derivatives by LC-MS." Analytica Chimica Acta. Link

-

FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration. Link

-

NIST Chemistry WebBook. "Butanoic acid, 3-hydroxy- (and related phenolic derivatives)." National Institute of Standards and Technology.[4] Link

Sources

Application Note: High-Sensitivity GC-MS Profiling of 3-(3-Hydroxyphenyl)butanoic Acid in Biological Matrices

This Application Note is structured as a comprehensive technical guide for the analysis of 3-(3-Hydroxyphenyl)butanoic Acid (3-HPBA), a key gut microbiota metabolite derived from dietary flavonoids (e.g., proanthocyanidins).[1]

Introduction & Scientific Context

This compound is a bioactive catabolite formed via the microbial degradation of polyphenols, particularly flavan-3-ols and proanthocyanidins.[1] Unlike its homolog 3-(3-hydroxyphenyl)propionic acid (3-HPPA), the butanoic acid derivative possesses a methyl-branched side chain, influencing its lipophilicity and potential binding affinity to monocarboxylate transporters.[1]

Accurate quantification of 3-HPBA is critical for:

-

Bioavailability Studies: Tracking the "valerolactone" pathway of flavonoid catabolism.

-

Biomarker Discovery: Correlating gut dysbiosis with specific phenolic acid signatures.

-

Pharmacology: Investigating its vasorelaxant and anti-inflammatory properties.

Analytical Challenge

3-HPBA contains both a phenolic hydroxyl group and a carboxylic acid moiety, rendering it non-volatile and polar.[1] Direct GC analysis is impossible without derivatization. This protocol utilizes Two-Step Silylation to convert active hydrogens into volatile trimethylsilyl (TMS) esters/ethers, ensuring excellent chromatographic peak shape and mass spectral sensitivity.[1]

Experimental Workflow Strategy

The method relies on Liquid-Liquid Extraction (LLE) under acidic conditions to protonate the carboxylic acid, driving it into the organic phase. This is followed by anhydrous silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

Workflow Diagram

Caption: Integrated workflow for the extraction, derivatization, and GC-MS analysis of 3-HPBA.

Materials and Reagents

| Category | Item | Specification |

| Standards | This compound | >98% Purity (Custom synthesis or metabolite catalog) |

| Internal Standard | Tropic Acid or 3-(4-Hydroxyphenyl)propionic acid | Structural analog with similar pKa |

| Derivatization | BSTFA + 1% TMCS | Silylation reagent (Ampouled to prevent hydrolysis) |

| Solvents | Ethyl Acetate (EtOAc) | LC-MS Grade |

| Pyridine | Anhydrous, 99.8% | |

| Acids | Hydrochloric Acid (HCl) | 6 M Solution |

Detailed Protocol

Phase 1: Sample Extraction (Self-Validating Step)

Validation Check: The acidification step is critical. If pH > 2, recovery drops significantly as the carboxylate anion remains in the aqueous phase.

-

Aliquot: Transfer 100 µL of plasma or urine into a 2 mL glass centrifuge tube.

-

Internal Standard Spike: Add 10 µL of Internal Standard solution (10 µg/mL in methanol). Vortex for 10 sec.

-

Acidification: Add 10 µL of 6 M HCl . Vortex. Verify pH is < 2.0 using a micro-pH strip for the first batch.

-

Extraction:

-

Add 500 µL Ethyl Acetate .

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

-

Collection: Transfer the upper organic supernatant to a fresh glass vial.

-

Repeat: Repeat extraction twice more, pooling all EtOAc fractions (Total ~1.5 mL).

Phase 2: Drying and Derivatization

Expert Insight: Moisture is the enemy of silylation. Any residual water will hydrolyze the TMS reagent, forming siloxanes that clog the column and reduce sensitivity.

-

Evaporation: Evaporate the pooled organic phase to complete dryness under a gentle stream of Nitrogen at 35°C .

-

Azeotropic Drying (Optional but Recommended): Add 50 µL of Dichloromethane and evaporate again to ensure removal of trace water.

-

Reaction:

-

Add 50 µL Anhydrous Pyridine (Catalyst/Solvent).

-

Add 50 µL BSTFA + 1% TMCS .

-

Cap tightly (PTFE-lined cap).[1]

-

-

Incubation: Heat at 60°C for 45 minutes .

-

Note: Phenolic hydroxyls silylate quickly; the sterically hindered carboxylic acid requires heat and time.

-

-

Cooling: Cool to room temperature. Transfer to an autosampler vial with a glass insert.

Phase 3: GC-MS Acquisition Parameters[1]

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

Gas Chromatography[1][2][3][4][5][6][7]

-

Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1]

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode.

-

Inlet Temperature: 260°C.

-

Injection Volume: 1 µL.

Temperature Program

| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |

| Initial | - | 80 | 1.0 |

| Ramp 1 | 20 | 200 | 0.0 |

| Ramp 2 | 5 | 260 | 0.0 |

| Ramp 3 | 30 | 300 | 3.0 |

| Total Time | ~22 min |

Mass Spectrometry[1][2][3][4][5][6][8][9]

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Ionization: Electron Impact (EI) @ 70 eV.[1]

-

Acquisition Mode: SIM (Selected Ion Monitoring) for quantitation; Scan (50-550 m/z) for identification.[1]

Data Analysis & Interpretation

Mass Spectral Logic (Mechanism of Fragmentation)

The derivatization replaces two active hydrogens with Trimethylsilyl (TMS) groups [

Target Ions for SIM Mode

| Ion Type | m/z | Origin/Mechanism |

| Quantifier | 324 | Molecular Ion ( |

| Qualifier 1 | 309 | |

| Qualifier 2 | 234 | |

| Qualifier 3 | 73 |

Fragmentation Pathway Diagram

Caption: EI-MS fragmentation pathway for the di-TMS derivative of 3-HPBA.

Validation Criteria (Self-Validating System)

To ensure the "Trustworthiness" of the results, every batch must meet these criteria:

-

Linearity: Calibration curve (10 – 2000 ng/mL) must have

. -

Recovery: Spike plasma at 100 ng/mL. Recovery must be 85-115%.[1]

-

Low recovery? Check pH during extraction (must be <2) or check for water in the derivatization reagent.

-

-

Derivatization Efficiency: Monitor the presence of mono-TMS derivatives (peaks at M-72). If observed, the silylation was incomplete (increase time/temp or use fresh reagent).

References

-

Najmanová, I., et al. (2016). "Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats."[1][11][12][13] Molecular Nutrition & Food Research. Link

-

NIST Chemistry WebBook. "3-(3-Hydroxyphenyl)propanoic acid, 2TMS derivative Mass Spectrum."[1] National Institute of Standards and Technology. Link

-

Robbins, R. J. (2003). "Phenolic acids in foods: an overview of analytical methodology." Journal of Agricultural and Food Chemistry. Link

-

Zeng, M., & Cao, H. (2018). "Fast quantification of short-chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry."[1] Journal of Chromatography B. Link

-

Gonthier, M. P., et al. (2003). "Microbial aromatic acid metabolites formed in the gut account for a major fraction of the polyphenols excreted in urine of rats fed hydroxycinnamates." The Journal of Nutrition. Link

Sources

- 1. 3-(3-Hydroxyphenyl)propanoic acid, 2TMS derivative [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. 3-(3-Hydroxyphenyl)propanoic acid, 2TMS derivative [webbook.nist.gov]

- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. shimadzu.com [shimadzu.com]

- 8. 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid, tris-(O-trimethylsilyl)- [webbook.nist.gov]

- 9. ro.ecu.edu.au [ro.ecu.edu.au]

- 10. agilent.com [agilent.com]

- 11. Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Application Note: High-Sensitivity LC-MS/MS Quantitation of 3-(3-Hydroxyphenyl)butanoic Acid in Biological Matrices

The following is a comprehensive Application Note and Protocol for the analysis of 3-(3-Hydroxyphenyl)butanoic Acid using LC-MS/MS. This guide is designed for pharmaceutical researchers and bioanalytical scientists, focusing on the rigorous quantification of this specific phenolic acid derivative.

Introduction & Scientific Context

This compound is a structural homolog of the well-characterized gut metabolite 3-(3-hydroxyphenyl)propionic acid (3-HPPA).[1] While 3-HPPA is a known biomarker for polyphenol metabolism and gut microbiota activity [1, 2], the butanoic acid derivative represents a critical target in two specific contexts:[1]

-

Pharmaceutical Impurity Profiling: As a chiral synthetic intermediate in the manufacturing of specific serotonin receptor modulators.[1]

-

Metabolic Stability Studies: As a "metabolic soft-spot" analog used to probe chain-shortening beta-oxidation pathways in drug discovery.[1]

This application note details a robust LC-MS/MS method for its quantification. Unlike generic phenolic acid methods, this protocol addresses the specific challenge of isomeric separation (distinguishing from 4-hydroxyphenyl isomers) and matrix suppression common in plasma and urine analysis.[1]

Chemical Properties & Method Implications[1][2][3][4][5][6][7][8]

| Property | Value | Methodological Implication |

| Molecular Formula | C₁₀H₁₂O₃ | Precursor Ion [M-H]⁻ at m/z 179.07 |

| Molecular Weight | 180.20 g/mol | Low mass requires high-purity solvents to reduce background noise.[1] |

| pKa (Carboxyl) | ~4.5 | Mobile phase pH must be > 5.5 for full ionization OR < 3.0 for retention.[1] |

| pKa (Phenol) | ~9.8 | Supports Negative ESI sensitivity.[1] |

| LogP | ~1.8 | Moderately polar; requires C18 or Phenyl-Hexyl stationary phase.[1] |

Method Development Strategy

Chromatographic Separation Logic

The critical quality attribute (CQA) for this separation is resolving the target this compound from its positional isomers (e.g., 2-hydroxyphenyl or 4-hydroxyphenyl variants).[1]

-

Column Selection: A Phenyl-Hexyl column is selected over a standard C18.[1] The π-π interactions between the column's phenyl ring and the analyte's aromatic core provide superior selectivity for positional isomers compared to hydrophobic interactions alone [3].[1]

-

Mobile Phase Modifiers: Acetic acid (0.1%) is preferred over formic acid.[1] While formic acid is stronger, acetic acid often yields better negative mode ionization for phenolic acids by reducing signal suppression in the source.

Mass Spectrometry Detection Logic

-

Ionization Mode: ESI Negative Mode is mandatory.[1] Phenolic acids readily lose a proton (H⁺) to form stable [M-H]⁻ ions.[1] Positive mode (forming [M+H]⁺) is inefficient without chemical derivatization (e.g., using 3-NPH) [4].[1]

-

Fragmentation Pathway: The primary fragmentation involves the loss of the carboxyl group (CO₂) and cleavage of the alkyl chain.[1]

Experimental Protocol

Materials and Reagents

-

Analyte: this compound (Reference Standard, >98% purity).[1]

-

Internal Standard (IS): 3-(3-Hydroxyphenyl)propionic acid-d2 or Ibuprofen-d3 (as a surrogate if specific isotope is unavailable).[1]

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.[1]

-

Additives: LC-MS grade Acetic Acid.

Sample Preparation (Liquid-Liquid Extraction)

LLE is chosen over protein precipitation to maximize cleanliness and recovery, essential for low-level detection (LLOQ < 1 ng/mL).[1]

-

Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL glass vial.

-

IS Addition: Add 10 µL of Internal Standard working solution (1 µg/mL).

-

Acidification: Add 10 µL of 1.0 M Formic Acid (to suppress ionization and drive analyte into organic phase).

-

Extraction: Add 600 µL of Ethyl Acetate:MTBE (50:50 v/v) .

-

Why: This mixture balances extraction efficiency with evaporation speed.[1]

-

-

Agitation: Vortex for 5 minutes at high speed.

-

Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Evaporation: Transfer 500 µL of the supernatant to a clean plate and evaporate to dryness under N₂ at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (90:10). Vortex gently.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

| Parameter | Setting |

| System | UHPLC System (e.g., Agilent 1290 / Waters UPLC) |

| Column | Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm |

| Column Temp | 40°C |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 5 µL |

| Mobile Phase A | Water + 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Acetic Acid |

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial Hold |

| 0.50 | 5 | Load |

| 4.50 | 60 | Linear Ramp (Elution) |

| 4.60 | 95 | Wash |

| 5.50 | 95 | Hold Wash |

| 5.60 | 5 | Re-equilibration |

| 7.00 | 5 | End of Run |

Mass Spectrometry Parameters (Sciex QTRAP / Thermo TSQ):

-

Polarity: Negative (-)[1]

-

Spray Voltage: -2500 V

-

Capillary Temp: 350°C

-

Gas Flows: Sheath 45, Aux 10 (Arb units)

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |

| 3-(3-HP)butanoic Acid | 179.1 | 135.1 | -18 | Quantifier (Loss of CO₂) |

| 179.1 | 107.1 | -28 | Qualifier (Benzyl cleavage) | |

| Internal Standard | 165.1 | 121.1 | -18 | Reference (Example for 3-HPPA) |

Visual Workflows

Fragmentation Logic

The following diagram illustrates the theoretical fragmentation pathway used for MRM selection, ensuring the method tracks the specific structural features of the molecule.

Analytical Workflow

This flowchart outlines the critical decision points in the sample processing to ensure data integrity.

Method Validation & Acceptance Criteria

To ensure this method meets regulatory standards (FDA/EMA), the following validation parameters must be met.

| Parameter | Acceptance Criteria | Experimental Note |

| Linearity | r² > 0.995 | Range: 1.0 – 1000 ng/mL.[1] Use 1/x² weighting.[1] |

| Accuracy | 85-115% (80-120% at LLOQ) | Run 3 QC levels (Low, Mid, High) in 5 replicates. |

| Precision | CV < 15% (20% at LLOQ) | Intra-day and Inter-day assessment.[1] |

| Recovery | Consistent across range | Compare pre-extraction vs. post-extraction spikes. |

| Matrix Effect | 85-115% | Compare post-extraction spike vs. neat solution.[1] |

Troubleshooting Guide

Issue 1: Low Sensitivity (High Background)

-

Cause: Mobile phase contamination or poor ionization efficiency.[1]

-

Solution: Switch from Formic Acid to Acetic Acid (0.1%) or Ammonium Acetate (5mM).[1] Phenolic acids often ionize better in buffered systems [5].[1] Ensure all solvents are LC-MS grade.

Issue 2: Peak Tailing

-

Cause: Secondary interactions with free silanols on the column.[1]

-

Solution: Ensure the column is "end-capped".[1] Increase mobile phase ionic strength slightly (e.g., add 5mM Ammonium Formate).

Issue 3: Carryover

-

Cause: Analyte sticking to the injector needle or valve.[1]

-

Solution: Use a needle wash with high organic content (e.g., 50:50 MeOH:Isopropanol + 0.1% Formic Acid).

References

-

Bioanalysis Zone. (2019). Quantification of phenolic acid metabolites in humans by LC–MS: a structural and targeted metabolomics approach. Link

-

Cayman Chemical. (n.d.).[1] 3-(3-Hydroxyphenyl)propanoic Acid Product Information. Link

-

Phenomenex. (2020).[1][2] Selectivity of Phenyl-Hexyl Phases for Aromatic Compounds. Link

-

Shimadzu. (2023).[1] LC-MS/MS Method Package for Short Chain Fatty Acids (3-NPH Derivatization). Link

-

SCIEX. (2021). Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. Link

Sources

Quantifying 3-(3-Hydroxyphenyl)butanoic Acid in biological samples

Application Note & Protocol

Quantitative Analysis of 3-(3-Hydroxyphenyl)butanoic Acid in Biological Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This document provides a comprehensive guide for the quantification of this compound (3-HPBA) in biological matrices, specifically plasma and urine. 3-HPBA is a phenolic acid that may arise from endogenous metabolic pathways or as a metabolite of xenobiotics, making its accurate quantification crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. The described methodology utilizes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, preceded by an optimized Solid-Phase Extraction (SPE) protocol for sample clean-up. This application note is intended for researchers, scientists, and drug development professionals, offering detailed protocols, scientific rationale for methodological choices, and guidelines for method validation in accordance with regulatory standards.

Introduction: The Significance of Quantifying this compound

This compound (3-HPBA) belongs to the class of phenolic acids, compounds that are of significant interest in biomedical research. Analogs such as 3-(3-Hydroxyphenyl)propanoic acid are known metabolites of polyphenols, formed by gut microbiota, and have been shown to possess biological activities, including antioxidant and neuroprotective effects.[1] The quantification of 3-HPBA in biological fluids is essential for understanding its physiological and pathological roles, as well as for characterizing the metabolic fate of parent compounds in drug development.

The inherent complexity and variability of biological matrices like plasma and urine present significant analytical challenges.[2][3] These matrices contain a multitude of endogenous substances that can interfere with the analysis, necessitating highly selective and sensitive analytical methods.[2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its superior selectivity, sensitivity, and wide dynamic range.[4][5] This document outlines a complete workflow for the reliable quantification of 3-HPBA, from sample collection and preparation to instrumental analysis and data interpretation.

Principle of the Method

The core of this application is a reversed-phase liquid chromatography method coupled with tandem mass spectrometry. The workflow begins with the isolation of 3-HPBA from the biological matrix using Solid-Phase Extraction (SPE), a technique that offers high recovery and efficient removal of interferences.[6] The extracted analyte is then chromatographically separated from any remaining matrix components on a C18 column and subsequently detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard (SIL-IS), which corrects for matrix effects and variability in sample processing.

Diagram 1: Overall Analytical Workflow

Caption: High-level overview of the analytical workflow for 3-HPBA quantification.

Materials and Reagents

-

Analytes and Internal Standard:

-

This compound (≥98% purity)

-

This compound-d4 (SIL-IS, isotopic purity ≥99%)

-

-

Solvents and Chemicals:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (Type I, 18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide (reagent grade)

-

-

Solid-Phase Extraction:

-

Mixed-mode polymeric SPE cartridges (e.g., Oasis MAX, 30 mg)

-

-

Biological Matrices:

-

Human plasma (K2EDTA)

-

Human urine

-

Experimental Protocols

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-HPBA and 3-HPBA-d4 in methanol to prepare individual stock solutions.

-

Intermediate Solutions: Prepare serial dilutions of the 3-HPBA stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls (QCs).

-

Internal Standard Working Solution (100 ng/mL): Dilute the 3-HPBA-d4 stock solution in 50:50 (v/v) methanol:water.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

This protocol is designed for a 200 µL aliquot of plasma or urine. The use of a mixed-mode anion exchange SPE sorbent is recommended to effectively capture the acidic 3-HPBA while allowing for stringent washing steps to remove matrix interferences.[7]

-

Sample Pre-treatment:

-

Thaw biological samples on ice to maintain stability.[8]

-

To a 1.5 mL microcentrifuge tube, add 200 µL of the sample (plasma or urine).

-

Add 20 µL of the 100 ng/mL internal standard working solution (3-HPBA-d4).

-

Vortex for 10 seconds.

-

Add 200 µL of 4% phosphoric acid in water and vortex. This step ensures the analyte is in the correct ionization state for binding to the SPE sorbent.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge with 1 mL of methanol.

-

Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry.

-

-

Sample Loading:

-

Load the pre-treated sample onto the SPE cartridge. Apply a gentle vacuum or positive pressure to achieve a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove acidic and neutral interferences.

-

Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

-

-

Elution:

-

Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase A (see section 4.3) and transfer to an autosampler vial.

-

Diagram 2: Solid-Phase Extraction Protocol

Caption: Step-by-step visualization of the solid-phase extraction procedure.

LC-MS/MS Instrumental Analysis

The chromatographic separation of 3-HPBA is achieved using a reversed-phase C18 column with a gradient elution. Detection is performed by a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode.

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Setting |

| LC System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min) |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | 3-HPBA: 181.1 > 117.1 (Quantifier), 181.1 > 163.1 (Qualifier) |

| 3-HPBA-d4: 185.1 > 121.1 (Quantifier) | |

| Dwell Time | 100 ms |

| Collision Energy (CE) | Optimized for specific instrument |

| Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

Note: MS/MS parameters such as collision energy and declustering potential should be optimized for the specific instrument being used.

Method Validation

A full validation of this bioanalytical method should be performed according to the principles outlined in the FDA and ICH M10 guidelines to ensure its reliability for the intended application.[9][10]

Key Validation Parameters

-

Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

-

Calibration Curve and Linearity: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the standards. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.

-

Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC) on three separate occasions. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal value, and the precision (%CV) should not exceed 15% (20% for LLOQ).[5]

-

Recovery: The efficiency of the extraction process is determined by comparing the analyte peak areas from pre-extraction spiked samples to those of post-extraction spiked samples.

-

Matrix Effect: Evaluated to ensure that co-eluting matrix components do not cause ion suppression or enhancement. This is typically assessed by comparing the analyte response in post-extraction spiked samples to that in neat solutions.

-